molecular formula C26H28N6O4 B15382621 Tert-butyl (R)-3-(6-amino-8-oxo-7-(4-phenoxyphenyl)-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate

Tert-butyl (R)-3-(6-amino-8-oxo-7-(4-phenoxyphenyl)-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate

Cat. No.: B15382621
M. Wt: 488.5 g/mol
InChI Key: CNQUEOCTBPYEKI-GOSISDBHSA-N
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Description

This compound is a purine-derived molecule featuring a tert-butyl-protected pyrrolidine ring with an (R)-configuration at the 3-position. Key structural elements include:

  • A 6-amino-8-oxo purine core, which is critical for hydrogen bonding interactions in biological targets.
  • A chiral pyrrolidine ring modified with a tert-butyloxycarbonyl (Boc) group, improving metabolic stability and solubility .

Synthesis involves multi-step processes, including Suzuki-Miyaura coupling (e.g., reaction of p-phenoxyphenylboronic acid with purine intermediates) and catalytic hydrogenation for Boc deprotection .

Properties

Molecular Formula

C26H28N6O4

Molecular Weight

488.5 g/mol

IUPAC Name

tert-butyl (3R)-3-[6-amino-8-oxo-7-(4-phenoxyphenyl)purin-9-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C26H28N6O4/c1-26(2,3)36-25(34)30-14-13-18(15-30)32-23-21(22(27)28-16-29-23)31(24(32)33)17-9-11-20(12-10-17)35-19-7-5-4-6-8-19/h4-12,16,18H,13-15H2,1-3H3,(H2,27,28,29)/t18-/m1/s1

InChI Key

CNQUEOCTBPYEKI-GOSISDBHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural and functional distinctions between the target compound and analogs:

Compound Name Core Structure Substituents/Modifications Biological Activity (Inferred) Synthesis Method Reference
Tert-butyl (R)-3-(6-amino-8-oxo-7-(4-phenoxyphenyl)-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate (Target) Purine-Pyrrolidine 4-Phenoxyphenyl, Boc-protected (R)-pyrrolidine Kinase inhibition, Anticancer Suzuki coupling, Boc protection
(2S,3R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-3-(4-(7-oxooctyl)phenyl)pyrrolidine-1-carboxylate Pyrrolidine 7-Oxooctylphenyl, silyloxy-methyl Anticancer (dual-acting) General Procedure B
tert-Butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate Pyrrolidine 4-Octylphenyl, ketone side chain Not specified General Procedure C
tert-Butyl 3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-yl)azetidine-1-carboxylate Purine-Azetidine Unsubstituted purine, Boc-protected azetidine Kinase inhibition (reduced) Hydrogenation
Diethyl (2-{[(3R)-3-[6-amino-8-oxo-7-(4-phenoxyphenyl)-7,8-dihydro-9H-purin-9-yl]pyrrolidin-1-yl}-2-oxoethyl)phosphonate Purine-Pyrrolidine 4-Phenoxyphenyl, phosphonate ester Prodrug potential Phosphorylation

Key Findings from Comparative Analysis

Impact of Heterocyclic Core: The purine core in the target compound and its azetidine analog () enables interactions with ATP-binding pockets in kinases. However, the azetidine analog’s smaller ring size may reduce binding affinity due to conformational strain . Analogs lacking the purine moiety (e.g., compounds) likely target non-kinase pathways, such as sphingosine-1-phosphate receptors .

Substituent Effects: The 4-phenoxyphenyl group in the target compound enhances lipophilicity (clogP ~5.2) compared to the 4-octylphenyl group (clogP ~6.8), balancing solubility and membrane permeability . Boc protection improves metabolic stability over unprotected pyrrolidine derivatives (e.g., 8-(4-((2S,3R)-2-(hydroxymethyl)pyrrolidin-3-yl)phenyl)octan-2-one hydrochloride), which may undergo rapid oxidation .

Stereochemical Influence :

  • The (R)-configuration at the pyrrolidine ring in the target compound likely confers higher target selectivity than (S)-isomers, as seen in related kinase inhibitors .

Synthetic Complexity :

  • The target compound requires rigorous coupling and protection steps (e.g., Suzuki reaction, Boc protection), whereas analogs with simpler substituents (e.g., octylphenyl) are synthesized via shorter routes .

Q & A

Basic Question: What are the key synthetic strategies and purification methods for this compound?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Protection/deprotection of functional groups : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, as seen in pyrrolidine derivatives (e.g., tert-butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate synthesis via hydrogenation and column chromatography ).
  • Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Pd(PPh₃)₄ with Cs₂CO₃ in dioxane) to introduce aryl/alkyl groups .
  • Purification : Column chromatography (silica gel, eluents like ethanol/chloroforom or ethyl acetate/hexane) and recrystallization to achieve >90% purity .
    Critical parameters include reaction temperature (e.g., 0–20°C for sulfonylation ) and reagent stoichiometry.

Basic Question: How is the compound’s structure confirmed experimentally?

Answer:
Structural validation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., pyrrolidine ring protons at δ 3.2–4.0 ppm) and substituent positions .
  • High-resolution mass spectrometry (HRMS-ESI) : To verify molecular weight (e.g., [M+H]+ ion matching calculated values within 0.5 ppm error) .
  • Optical rotation : Chiral integrity is confirmed via specific rotation measurements (e.g., [α]D = +15.23° for related compounds) .

Advanced Question: How can stereochemical integrity be ensured during synthesis?

Answer:

  • Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) .
  • Stereoselective reactions : Phosphine-catalyzed cycloisomerization to control ring conformation .
  • Analytical validation : Chiral HPLC or circular dichroism (CD) to detect enantiomeric excess . Contradictions in optical data (e.g., unexpected rotation values) may indicate racemization, requiring reaction condition optimization (e.g., lower temperature, inert atmosphere) .

Advanced Question: How to address contradictions in yield and purity data across synthetic batches?

Answer:

  • Root-cause analysis : Compare reaction conditions (e.g., tert-butyl (R)-pyrrolidine derivatives showing 62% vs. 93% yields due to solvent polarity or catalyst loading differences ).
  • Quality control : Implement in-process monitoring (e.g., TLC or HPLC) to identify intermediates or byproducts .
  • Replicate studies : Repeat reactions with controlled variables (e.g., anhydrous solvents, degassed systems) to isolate contributing factors .

Advanced Question: What methodologies are recommended for studying its biological activity?

Answer:

  • In vitro assays : Test inhibition of purine-binding enzymes (e.g., kinases) using fluorescence polarization or SPR .
  • Metabolic stability : Incubate with liver microsomes and analyze via LC-MS to assess oxidation susceptibility (e.g., tert-butyl ester hydrolysis) .
  • Cellular uptake : Radiolabel the compound or use fluorescent tags to track intracellular distribution .

Advanced Question: How to resolve discrepancies in NMR or HRMS data?

Answer:

  • Signal assignment : Compare experimental shifts to computed NMR spectra (DFT calculations) .
  • Isotopic pattern analysis : HRMS isotopic clusters (e.g., bromine’s ¹:¹ ratio) confirm elemental composition .
  • Contamination checks : Analyze byproducts (e.g., tert-butyl degradation products at δ 1.4 ppm in ¹H NMR) .

Advanced Question: What are optimal storage conditions to ensure stability?

Answer:

  • Lyophilization : Store as a freeze-dried solid under argon to prevent hydrolysis of the Boc group .
  • Temperature : –20°C for long-term stability; avoid repeated freeze-thaw cycles .
  • Solvent selection : Use anhydrous DMSO or acetonitrile for stock solutions to minimize ester degradation .

Advanced Question: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Functional group modification : Replace the phenoxyphenyl group with bioisosteres (e.g., pyridyl) via Suzuki coupling .
  • Scaffold hopping : Synthesize purine analogs (e.g., 8-oxo to 8-thio substitution) to assess electronic effects .
  • Pharmacophore mapping : Use molecular docking to predict binding interactions with target proteins (e.g., BACE-1 inhibition) .

Advanced Question: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Matrix effects : Use internal standards (e.g., deuterated analogs) during LC-MS/MS to normalize ion suppression .
  • Low abundance : Enrich via solid-phase extraction (C18 cartridges) prior to analysis .
  • Metabolite interference : Perform MS/MS fragmentation to distinguish parent compound from metabolites .

Advanced Question: How to validate synthetic routes for scalability?

Answer:

  • Process optimization : Replace column chromatography with crystallization (e.g., tert-butyl derivatives crystallizing in ethanol/water) .
  • Green chemistry : Substitute toxic reagents (e.g., Dess–Martin periodinane) with catalytic oxidation methods .
  • Flow chemistry : Test continuous-flow synthesis to improve reaction control and yield .

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